Cas no 14044-59-8 (4-(pent-4-yn-1-yl)morpholine)

4-(Pent-4-yn-1-yl)morpholine is a versatile heterocyclic compound featuring a morpholine ring linked to a pentynyl group. This structure offers a reactive alkyne functionality, making it valuable in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The morpholine moiety enhances solubility in polar solvents, facilitating its use in organic synthesis and pharmaceutical research. Its balanced reactivity and stability allow for efficient derivatization, enabling the construction of complex molecular architectures. The compound is particularly useful in bioconjugation, material science, and medicinal chemistry, where precise functionalization is required. Proper handling under inert conditions is recommended due to the alkyne's sensitivity to oxidation.
4-(pent-4-yn-1-yl)morpholine structure
4-(pent-4-yn-1-yl)morpholine structure
Product Name:4-(pent-4-yn-1-yl)morpholine
CAS No:14044-59-8
MF:C9H15NO
MW:153.221502542496
MDL:MFCD22023957
CID:120109
PubChem ID:23437913
Update Time:2025-05-26

4-(pent-4-yn-1-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • Morpholine,4-(4-pentyn-1-yl)-
    • Morpholine, 4-(4-pentyn-1-yl)-
    • 4-Pent-4-ynyl-morpholine
    • AKOS022623502
    • Z1416196232
    • DTXSID201310301
    • EN300-220854
    • 4-pent-4-ynylmorpholine
    • 4-(4-Pentyn-1-yl)morpholine
    • SCHEMBL311945
    • 4-(PENT-4-YN-1-YL)MORPHOLINE
    • HJRPJABSMZJSBA-UHFFFAOYSA-N
    • 14044-59-8
    • 4-(pent-4-yn-1-yl)morpholine
    • MDL: MFCD22023957
    • Inchi: 1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2
    • InChI Key: HJRPJABSMZJSBA-UHFFFAOYSA-N
    • SMILES: O1CCN(CCCC#C)CC1

Computed Properties

  • Exact Mass: 153.115
  • Monoisotopic Mass: 153.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5A^2
  • XLogP3: 0.8

4-(pent-4-yn-1-yl)morpholine Pricemore >>

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Additional information on 4-(pent-4-yn-1-yl)morpholine

Research Briefing on 14044-59-8 and 4-(pent-4-yn-1-yl)morpholine in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small molecules such as 14044-59-8 and 4-(pent-4-yn-1-yl)morpholine in drug discovery and development. These compounds are increasingly recognized for their potential in targeted therapies, chemical probes, and bioconjugation applications. This briefing synthesizes the latest findings related to these molecules, focusing on their chemical properties, biological activities, and emerging applications in the field.

The compound 14044-59-8, also known as 4-(pent-4-yn-1-yl)morpholine, is a morpholine derivative featuring a terminal alkyne functional group. This structural motif is particularly valuable in click chemistry, a cornerstone of modern bioconjugation strategies. Recent studies have explored its utility in the synthesis of bioactive conjugates, where the alkyne moiety enables efficient coupling with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been leveraged for labeling biomolecules, developing targeted drug delivery systems, and constructing chemical libraries for high-throughput screening.

In the context of drug discovery, 4-(pent-4-yn-1-yl)morpholine has been investigated as a versatile building block for the design of kinase inhibitors and GPCR modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of PI3K inhibitors, where the morpholine ring enhanced solubility and the alkyne group facilitated subsequent derivatization. The study reported improved pharmacokinetic profiles and target engagement for these analogs, underscoring the compound's potential in optimizing drug candidates.

Beyond therapeutic applications, 14044-59-8 has gained attention in chemical biology as a tool for protein labeling and cellular imaging. Researchers at the Scripps Research Institute recently utilized this compound to develop a novel probe for tracking fatty acid metabolism in live cells. By conjugating the alkyne-bearing morpholine derivative to a fluorescent reporter via click chemistry, the team achieved real-time visualization of lipid trafficking, offering new insights into metabolic disorders. This work, published in ACS Chemical Biology, highlights the compound's utility in elucidating complex biological processes.

The safety profile and synthetic accessibility of 4-(pent-4-yn-1-yl)morpholine have also been subjects of recent investigation. A 2024 toxicological assessment in Chemical Research in Toxicology reported favorable in vitro and in vivo safety data for this compound, with no significant cytotoxicity observed at concentrations relevant for most applications. Moreover, advances in synthetic methodology have enabled the large-scale production of 14044-59-8 with high purity, as detailed in a recent Organic Process Research & Development publication. These developments support its growing adoption in both academic and industrial settings.

Looking forward, the unique properties of 14044-59-8 and 4-(pent-4-yn-1-yl)morpholine position them as valuable tools for addressing challenges in targeted drug delivery and precision medicine. Ongoing research is exploring their incorporation into antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras), where the alkyne functionality enables precise control over conjugation sites. As the field continues to evolve, these compounds are expected to play increasingly important roles in bridging chemical synthesis with biological applications.

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